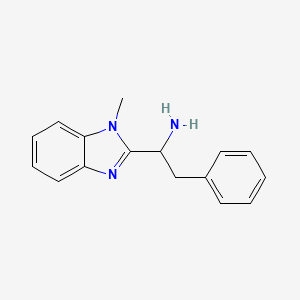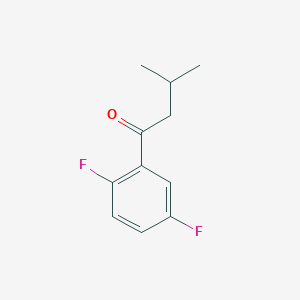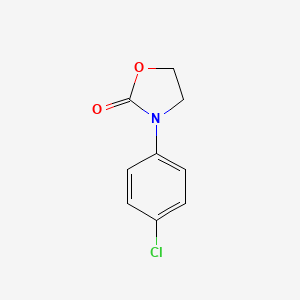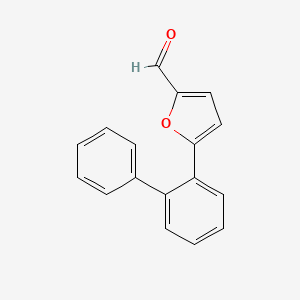
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the treatment of parasitic infections and certain types of cancer.
Industry: In the industrial sector, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication, making them effective against rapidly dividing cells, such as cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine can be compared with other benzimidazole derivatives, such as:
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine: Similar in structure but lacks the methyl group at the 1-position of the benzimidazole ring.
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different substituents, leading to varied chemical and biological properties.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: A series of compounds with different substituents at the propenone moiety, exhibiting diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C16H17N3 |
|---|---|
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
1-(1-methylbenzimidazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)13(17)11-12-7-3-2-4-8-12/h2-10,13H,11,17H2,1H3 |
Clave InChI |
GUMPLZVLDSGQHF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)

![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)

![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

